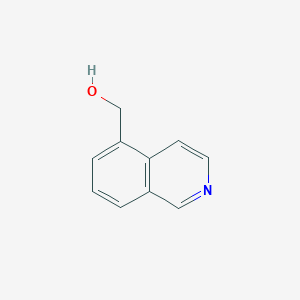

Isoquinolin-5-ylmethanol

概要

説明

Isoquinolin-5-ylmethanol is an organic compound with the molecular formula C10H9NO It is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound

準備方法

Synthetic Routes and Reaction Conditions

Isoquinolin-5-ylmethanol can be synthesized through several methods. One common approach involves the reduction of isoquinoline-5-carboxaldehyde using sodium borohydride (NaBH4) in methanol. This reaction typically proceeds under mild conditions and yields this compound as the primary product .

Another method involves the use of Grignard reagents. For instance, isoquinoline can be reacted with methylmagnesium bromide (CH3MgBr) followed by hydrolysis to produce this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using catalytic hydrogenation of isoquinoline derivatives. This method is efficient and can be scaled up to meet industrial demands .

化学反応の分析

Types of Reactions

Isoquinolin-5-ylmethanol undergoes various chemical reactions, including:

Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Various nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products Formed

Oxidation: Isoquinolin-5-carboxylic acid.

Reduction: Isoquinolin-5-ylmethane.

Substitution: Isoquinolin-5-yl derivatives with different functional groups.

科学的研究の応用

Isoquinolin-5-ylmethanol has been investigated for various pharmacological properties, including:

- Anticancer Activity : Research indicates that isoquinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that certain isoquinoline derivatives can inhibit tubulin polymerization, a critical process in cancer cell division . Specifically, compounds derived from this compound have demonstrated promising results in inhibiting growth in leukemia and solid tumors.

- Anti-HIV Properties : A series of isoquinoline-based compounds, including derivatives of this compound, have been evaluated for their activity against the CXCR4 receptor, which plays a role in HIV infection. Some derivatives exhibited low nanomolar activity, indicating their potential as anti-HIV agents .

- Neuroprotective Effects : Isoquinoline derivatives are being explored for their neuroprotective properties. Some studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .

Synthesis and Structure-Activity Relationship Studies

The synthesis of this compound and its derivatives has been a focus of research aimed at enhancing their biological activity. Synthetic methodologies have evolved to facilitate the development of more potent analogs:

- Regioselective Synthesis : Recent studies have employed innovative synthetic strategies to produce this compound derivatives with improved selectivity and yield. For instance, K2S2O8-mediated reactions have been utilized to generate specific regioisomers that exhibit enhanced biological activity .

- Structure-Activity Relationship (SAR) : Comprehensive SAR studies have been conducted to understand how modifications to the isoquinoline scaffold affect biological activity. For example, variations in substituents on the isoquinoline ring can significantly influence anticancer potency and selectivity against specific cancer types .

Data Tables

The following table summarizes key findings related to the biological activities of this compound derivatives:

| Compound | Target Disease | IC50 Value (nM) | Mechanism of Action |

|---|---|---|---|

| Isoquinolin-5-methanol derivative A | Acute Myeloid Leukemia | 7.1 | Inhibition of MYLK4 enzyme |

| Isoquinolin-5-methanol derivative B | HIV | <10 | CXCR4 antagonism |

| Isoquinolin-5-methanol derivative C | Solid Tumors | 11.4 | Inhibition of tubulin polymerization |

Case Studies

Several case studies illustrate the practical applications of this compound:

- Anti-Cancer Studies : A study conducted on a series of isoquinoline derivatives demonstrated that specific modifications led to enhanced cytotoxicity against camptothecin-resistant leukemia cells, indicating the potential for developing effective treatments for resistant cancer types .

- HIV Research : In another study focusing on anti-HIV activity, researchers synthesized multiple isoquinoline analogs that showed promising results in binding affinity assays against the CXCR4 receptor, suggesting their potential as therapeutic agents in HIV treatment .

- Neuroprotection : Research on neuroprotective effects revealed that certain isoquinoline derivatives could mitigate oxidative stress-induced neuronal damage, pointing towards their application in neurodegenerative disease therapies .

作用機序

The mechanism of action of isoquinolin-5-ylmethanol involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors in biological systems, leading to various physiological effects. For example, it may inhibit certain enzymes involved in the biosynthesis of nucleic acids, thereby exhibiting antimicrobial activity .

類似化合物との比較

Isoquinolin-5-ylmethanol can be compared with other similar compounds, such as:

Isoquinoline: A parent compound with a similar structure but lacking the hydroxyl group.

Quinoline: A structural isomer of isoquinoline with different chemical properties.

Isoquinolin-5-carboxylic acid: An oxidized form of this compound with different reactivity.

Uniqueness

This compound is unique due to its specific functional group (hydroxyl group) at the 5-position of the isoquinoline ring, which imparts distinct chemical and biological properties compared to its analogs .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for drug development and other research areas.

生物活性

Isoquinolin-5-ylmethanol is an organic compound derived from isoquinoline, characterized by its molecular formula . This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article delves into the various aspects of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a hydroxyl group at the 5-position of the isoquinoline ring, which contributes to its unique chemical properties. The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research indicates that it exhibits bactericidal effects against a range of Gram-positive bacteria. For instance, studies have shown that derivatives of isoquinoline possess strong antibacterial activity, particularly against fluoroquinolone-resistant strains .

Table 1: Antimicrobial Activity of Isoquinolin Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.38 |

| This compound | Escherichia coli | 0.39 |

| This compound | Klebsiella pneumoniae | 250 |

Anticancer Properties

This compound has been investigated for its anticancer potential, particularly in the context of acute myeloid leukemia (AML). A study highlighted the synthesis of ellipticine derivatives from isoquinolin-5-ol, which showed potent inhibitory activity against MYLK4, an enzyme implicated in AML. The IC50 values for these compounds were reported as 7.1 nM and 6.1 nM, indicating strong efficacy .

Table 2: Anticancer Activity of Isoquinolin Derivatives

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Ellipticine | MYLK4 | 7.1 |

| Isoellipticine | MYLK4 | 6.1 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes involved in nucleic acid biosynthesis, which contributes to its antimicrobial effects. Additionally, its derivatives have been shown to modulate pathways associated with cancer cell proliferation and survival.

Neuroprotective Effects

Recent studies suggest that isoquinolin derivatives may also exhibit neuroprotective properties. They are being explored for their potential in treating neurodegenerative disorders due to their ability to cross the blood-brain barrier and interact with serotonin and melatonin receptors . This makes them promising candidates for drug development aimed at conditions like Alzheimer's disease.

Case Studies

- Synthesis and Evaluation : A study focused on synthesizing isoquinolin derivatives and evaluating their biological activities found that several compounds demonstrated significant anticancer and antimicrobial properties. The results underscored the potential of isoquinolin derivatives as therapeutic agents .

- Neuroprotective Studies : Another investigation assessed the effects of isoquinoline-based compounds on neuroprotection in cellular models, revealing their ability to reduce oxidative stress markers and enhance neuronal survival rates .

特性

IUPAC Name |

isoquinolin-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-7-9-3-1-2-8-6-11-5-4-10(8)9/h1-6,12H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPKIXPRSRGOQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50511030 | |

| Record name | (Isoquinolin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76518-57-5 | |

| Record name | (Isoquinolin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main focus of the research presented in the paper "Enantio- and Diastereoselective Synthesis of (R-(R,R))-α-1,3- Benzodioxol-5-yl-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo(4,5-g) isoquinolin-5-ylmethanol from D-Ribonolactone"?

A1: The research focuses on developing a novel synthetic route for the enantio- and diastereoselective synthesis of (R-(R,R))-α-1,3- Benzodioxol-5-yl-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo(4,5-g) this compound starting from D-Ribonolactone. [] The authors successfully demonstrate a multi-step synthesis pathway that results in the desired stereoisomer with high selectivity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。